molecular formula C10H12O3 B11722558 4'-Ethoxy-2-hydroxyacetophenone

4'-Ethoxy-2-hydroxyacetophenone

Cat. No.: B11722558
M. Wt: 180.20 g/mol
InChI Key: BMQKKDCKAOUIJU-UHFFFAOYSA-N
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Description

Contextualization within Substituted Acetophenone (B1666503) Chemistry

Substituted acetophenones are a class of organic compounds characterized by an acetophenone structure that is modified with one or more functional groups attached to the phenyl ring. These substitutions can significantly influence the molecule's physical and chemical properties, including its reactivity, and biological activity.

4'-Ethoxy-2-hydroxyacetophenone is distinguished by two key substitutions on the phenyl ring: a hydroxyl (-OH) group at the ortho position (position 2) and an ethoxy (-OC2H5) group at the para position (position 4). The presence and positioning of these groups create a unique electronic and steric environment that governs the compound's behavior in chemical reactions. The hydroxyl group can act as a directing group in electrophilic aromatic substitutions and can participate in hydrogen bonding, influencing the compound's physical properties and interactions with other molecules. The ethoxy group, an electron-donating group, further modulates the reactivity of the aromatic ring.

Significance as a Synthetic Precursor and Model Compound in Organic Synthesis

The true value of this compound in the world of chemical research lies in its versatility as a synthetic precursor. Its functional groups provide multiple reactive sites for a wide array of chemical transformations, making it a key starting material for the synthesis of more complex molecules.

One of the most prominent applications of this compound is in the synthesis of chalcones. Chalcones, which are 1,3-diphenyl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde. acs.orgrjpbcs.com These compounds are of great interest due to their broad spectrum of biological activities. acs.org

Furthermore, this compound is a precursor for the synthesis of Schiff bases. researchgate.net Schiff bases, which contain a carbon-nitrogen double bond, are formed by the condensation of a primary amine with an aldehyde or ketone. nih.gov These compounds and their metal complexes have been extensively studied for their diverse applications, including in the development of liquid crystals and as catalysts. researchgate.net

The Fries rearrangement, a reaction that converts a phenolic ester to a hydroxy aryl ketone, is a fundamental process in organic synthesis. chemrxiv.orgresearchgate.netresearchgate.net While this compound is a product of such rearrangements, it also serves as a model compound for studying the mechanisms and outcomes of this and other related reactions. researchgate.net The presence of both a hydroxyl and an ethoxy group allows researchers to investigate the influence of these substituents on the rearrangement process.

Overview of Academic Inquiry into its Structure, Reactivity, and Transformations

The scientific community has shown a keen interest in understanding the fundamental properties of this compound. Research has delved into its crystal structure, providing insights into the spatial arrangement of its atoms and the nature of its intermolecular interactions.

Studies on its reactivity have explored how the compound behaves in various chemical environments and its susceptibility to different types of reactions. For instance, the ketone and hydroxyl groups are known to undergo a range of transformations, including oxidation, reduction, and condensation reactions.

A significant area of academic inquiry has been the use of this compound in the synthesis of novel compounds with potential biological applications. By modifying its structure through various chemical reactions, researchers aim to create new molecules with enhanced or specific activities.

PropertyValue
Molecular FormulaC10H12O3 uni.lu
Molecular Weight180.20 g/mol sigmaaldrich.com
CAS Number37470-42-1 sigmaaldrich.com
AppearanceSolid sigmaaldrich.com
Melting PointData not available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-2-hydroxyethanone

InChI

InChI=1S/C10H12O3/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6,11H,2,7H2,1H3

InChI Key

BMQKKDCKAOUIJU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CO

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Ethoxy 2 Hydroxyacetophenone and Its Analogs

Etherification Reactions: Strategic Approaches and Mechanistic Pathways

Etherification is a cornerstone in the synthesis of 4'-Ethoxy-2-hydroxyacetophenone, involving the formation of an ether linkage at the 4'-position of a dihydroxyacetophenone precursor. The Williamson ether synthesis and its derivatives are the most prominently used methods.

O-Alkylation via Williamson Ether Synthesis Derivatives with Substituted Resacetophenones

The Williamson ether synthesis is a classic and versatile method for forming ethers. wikipedia.orgbyjus.com In the context of synthesizing this compound, this reaction involves the O-alkylation of a substituted resacetophenone, specifically 2',4'-dihydroxyacetophenone (B118725). wikipedia.orgmedchemexpress.com The reaction proceeds via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com An alkoxide ion, generated by deprotonating the hydroxyl group of the alcohol, acts as the nucleophile and attacks an electrophilic carbon, typically an alkyl halide. wikipedia.orgbyjus.com

For the synthesis of this compound, the more acidic 4'-hydroxyl group of 2',4'-dihydroxyacetophenone is selectively deprotonated to form a phenoxide ion. This nucleophile then reacts with an ethylating agent, such as ethyl iodide or diethyl sulfate, to form the desired ether. The regioselectivity for the 4'-position is attributed to the higher acidity of the 4'-hydroxyl group compared to the 2'-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent acetyl group.

Exploration of Reaction Conditions and Catalyst Influence on Ether Bond Formation Efficiency

The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions and the choice of catalyst. Key factors include the base, solvent, temperature, and the use of phase transfer catalysts.

Base and Solvent: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used to deprotonate the phenolic hydroxyl group, forming the reactive alkoxide. numberanalytics.com The choice of solvent is also critical; polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they effectively solvate the cation, thereby enhancing the nucleophilicity of the alkoxide ion. wikipedia.orgnumberanalytics.com Protic and apolar solvents tend to slow down the reaction rate. wikipedia.org

Temperature: The reaction is typically conducted at elevated temperatures, generally between 50 to 100 °C, to ensure a reasonable reaction rate, with completion times ranging from 1 to 8 hours. wikipedia.org

Catalysts: While not always necessary, catalysts can significantly improve the reaction rate and yield, especially when dealing with less reactive alkylating agents. byjus.com Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide or 18-crown-6, are particularly effective. wikipedia.orgnumberanalytics.com These catalysts facilitate the transfer of the alkoxide ion from the aqueous phase to the organic phase where the alkyl halide is present, thus accelerating the reaction. numberanalytics.com Crown ethers can also enhance the nucleophilicity of the alkoxide by complexing with the metal cation. numberanalytics.com In some cases, silver salts like silver oxide may be used to assist the departure of the halide leaving group. wikipedia.orgbyjus.com

Table 1: Influence of Reaction Conditions on Williamson Ether Synthesis
Parameter Condition Effect on Efficiency
Base Strong bases (e.g., NaH, KOtBu) numberanalytics.com Promotes formation of the nucleophilic alkoxide
Solvent Polar aprotic (e.g., DMF, DMSO) wikipedia.orgnumberanalytics.com Enhances nucleophilicity of the alkoxide
Temperature 50-100 °C wikipedia.org Increases reaction rate
Catalyst Phase transfer catalysts (e.g., 18-crown-6) wikipedia.orgnumberanalytics.com Improves reaction rate and yield

Process Optimization for Enhanced Yields and Purity in Ether Synthesis

Achieving high yields and purity is a primary goal in the synthesis of this compound. Laboratory syntheses using the Williamson ether synthesis typically report yields ranging from 50% to 95%. wikipedia.org Industrial processes, however, can achieve near-quantitative conversion. wikipedia.org

Optimization strategies often involve a careful selection of reactants and conditions to minimize side reactions. A common side reaction is the E2 elimination, which can occur with sterically hindered or secondary/tertiary alkyl halides. byjus.com To favor the desired S\textsubscript{N}2 reaction, primary alkyl halides are the preferred electrophiles. wikipedia.orgmasterorganicchemistry.com

Purification of the final product is often achieved through crystallization. For instance, crude 4-hydroxyacetophenone can be purified by dissolving it in a suitable solvent mixture (e.g., dimethyl carbonate and cyclohexane), followed by cooling to induce crystallization, filtration, and drying, resulting in a high-purity product. google.com

Functional Group Interconversions and Aromatic Modifications of Acetophenone (B1666503) Scaffolds

Beyond etherification, the synthesis of analogs of this compound often requires further modifications of the acetophenone scaffold. These modifications can include selective acylation and electrophilic aromatic substitution.

Selective Acylation Reactions on Phenolic Hydroxyl Groups

Selective acylation of phenolic hydroxyl groups is a key transformation in creating diverse analogs. For instance, the Fries rearrangement of phenyl acetate, catalyzed by a Lewis acid like aluminum chloride, can produce a mixture of 2-hydroxyacetophenone (B1195853) and 4-hydroxyacetophenone. epo.org The regioselectivity of this acylation is influenced by the reaction temperature.

Furthermore, direct acylation of phenols can be achieved using acylating agents in the presence of a catalyst. For example, the acetylation of phenol (B47542) with acetic anhydride (B1165640) in the presence of anhydrous hydrogen fluoride (B91410) can yield 4-hydroxyacetophenone with high selectivity. epo.orggoogle.com The reaction conditions, such as the molar ratio of reactants and catalyst, temperature, and reaction time, are crucial in determining the product distribution. epo.org

Regioselective Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for introducing various functional groups onto the aromatic ring of acetophenone derivatives. wikipedia.org The existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile. wikipedia.orglibretexts.org

In the context of this compound, the ethoxy and hydroxyl groups are activating, ortho-, para-directing groups, while the acetyl group is a deactivating, meta-directing group. wikipedia.orglibretexts.org This interplay of directing effects allows for controlled introduction of new substituents. For example, in electrophilic aromatic bromination, the strong activating nature of the hydroxyl and ethoxy groups would direct the incoming bromine to the positions ortho and para to them. nih.gov By carefully choosing the reaction conditions and brominating agents (e.g., N-bromosuccinimide), a high degree of regioselectivity can be achieved. nih.gov

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
Substituent Type Directing Effect
-OH (Hydroxyl) Activating wikipedia.org Ortho, Para libretexts.org
-OR (Alkoxy) Activating wikipedia.org Ortho, Para libretexts.org
-C(O)R (Acyl) Deactivating wikipedia.org Meta libretexts.org

Multi-Component Reactions and Cascade Transformations Utilizing Substituted Acetophenone Precursors

The strategic use of substituted acetophenone precursors, such as this compound, in multi-component and cascade reactions has opened new avenues for the synthesis of a wide array of valuable compounds. These reactions, where multiple transformations occur in a single pot, are highly valued for their efficiency and ability to generate complex molecular architectures.

Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis from Hydroxyacetophenones

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, which are α,β-unsaturated ketones that serve as key intermediates for various heterocyclic compounds. ijarsct.co.in This reaction involves the base-catalyzed condensation of a substituted acetophenone, like 2'-hydroxyacetophenone (B8834), with an aromatic aldehyde. ijarsct.co.inunair.ac.id

The reaction is typically carried out using an alkali solution, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), as a catalyst in an alcohol solvent like ethanol (B145695). unair.ac.idinnovareacademics.in The process can be performed at room temperature or with gentle heating. ijarsct.co.in The use of different substituted benzaldehydes allows for the creation of a diverse library of chalcone derivatives. unair.ac.id For instance, reacting 2-hydroxyacetophenone with various substituted benzaldehydes using 40% NaOH has been successfully employed to synthesize a range of chalcone derivatives. unair.ac.id While conventional methods are effective, research has also explored greener approaches, such as using micellar media to enhance reaction rates and yields. acs.org

The general mechanism involves the formation of an enolate from the acetophenone in the presence of a base, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the chalcone. The presence of the hydroxyl group on the acetophenone can influence the reactivity. acs.org

ReactantsCatalyst/SolventProductReference
2-hydroxyacetophenone, substituted benzaldehydesNaOH/EthanolSubstituted chalcones unair.ac.idinnovareacademics.in
2'-hydroxyacetophenones, benzaldehydesaq. KOH/Ethanol2'-Hydroxy-chalcones nih.gov
2'-hydroxyacetophenone, benzaldehydeH-ZSM-5, Mg-ZSM-5, Ba-ZSM-52'-hydroxychalcone (B22705) researchgate.net
Acetophenone derivatives, Benzaldehyde derivativesDilute ethanolic NaOHSubstituted chalcones ijarsct.co.in

Cyclization Reactions to Form Diverse Heterocyclic Systems (e.g., Flavones, Chromones, Pyrazoles)

Chalcones derived from hydroxyacetophenones are versatile precursors for the synthesis of a wide range of heterocyclic compounds, including flavones, chromones, and pyrazoles. These heterocyclic systems are of significant interest due to their presence in natural products and their diverse pharmacological activities.

Flavones: Flavones, a class of flavonoids, can be synthesized from 2'-hydroxychalcones through oxidative cyclization. nih.govchemijournal.com A common method involves the use of a dimethyl sulfoxide (DMSO)/Iodine (I₂) system, which facilitates the cyclization of the chalcone to form the flavone (B191248) core. innovareacademics.in The reaction proceeds by an initial intramolecular oxo-Michael addition of the hydroxyl group to the α,β-unsaturated ketone, followed by oxidation. chemijournal.com Another approach involves the Algar-Flynn-Oyamada reaction, where the oxidative cyclization of a 2'-hydroxychalcone is achieved using hydrogen peroxide in a basic medium. nih.gov

Chromones: Chromones can also be synthesized from 2-hydroxyacetophenones. One method involves a one-pot reaction with acyl chlorides in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in pyridine (B92270) at high temperatures. nih.gov Another route involves the reaction of 2-hydroxyacetophenone with an acylating agent, followed by an intramolecular cyclization. tandfonline.comtutorsglobe.com For example, reacting 2-hydroxyacetophenone with an acylating agent like dimethyl carbonate in the presence of a base can lead to the formation of a 4-hydroxycoumarin (B602359), a type of chromone (B188151) derivative. tandfonline.com

Pyrazoles: Pyrazoles can be synthesized from chalcones through their reaction with hydrazine (B178648) derivatives. thepharmajournal.com The reaction involves the initial formation of a pyrazoline intermediate by the condensation of the chalcone with hydrazine, which then undergoes oxidation to form the aromatic pyrazole (B372694) ring. thepharmajournal.comeurekaselect.com This can be achieved in a one-pot tandem cyclization-dehydrogenation approach using a bifunctional catalyst like Pd/C/K-10 montmorillonite (B579905) under microwave irradiation. georgiasouthern.edu Both one-pot and two-pot strategies have been developed for the synthesis of pyrazoles from chalcone precursors. eurekaselect.com

Starting MaterialReagentsProductReference
2'-HydroxychalconesDMSO/I₂Flavones innovareacademics.in
2'-HydroxychalconesH₂O₂/OH⁻Flavones nih.gov
2-Hydroxyacetophenone, Acyl chlorideDBU/PyridineChromones nih.gov
ChalconesHydrazine derivativesPyrazoles thepharmajournal.com
Chalcones, HydrazinesPd/C/K-10 montmorillonite, MicrowavePyrazoles georgiasouthern.edu

Formation of Schiff Bases from Hydroxyacetophenones and Amine Derivatives

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. wikipedia.org Hydroxyacetophenones, such as 2-hydroxyacetophenone, readily react with various amine derivatives to form Schiff bases. This reaction typically involves mixing the hydroxyacetophenone and the amine, often in an alcohol solvent, and stirring at room temperature or with gentle heating. researchgate.netsphinxsai.com

For example, the reaction of 2-hydroxyacetophenone with ethylenediamine (B42938) results in the formation of a Schiff base. researchgate.netsphinxsai.com These Schiff bases are not only important synthetic intermediates but also find applications as ligands in coordination chemistry, forming stable complexes with various metal ions. wikipedia.orgsphinxsai.com The resulting Schiff base ligands can exhibit interesting biological activities and are used as fluorescent sensors. researchgate.net

Hydroxyacetophenone DerivativeAmine DerivativeProductReference
2-HydroxyacetophenoneEthylenediamineSchiff base researchgate.netsphinxsai.com
4,4'-oxydianilineo-vanillinSchiff base wikipedia.org

Synthesis of Hybrid Compounds (e.g., Hydroxyacetophenone-Tetrazole Conjugates)

The synthesis of hybrid molecules, which combine two or more pharmacologically active scaffolds, is a powerful strategy in drug discovery. Hydroxyacetophenone moieties have been successfully conjugated with other heterocyclic systems, such as tetrazoles, to create novel hybrid compounds. acgpubs.orgresearchgate.net

The synthesis of hydroxyacetophenone-tetrazole hybrids typically involves a multi-step process. acgpubs.org For instance, a 2'-hydroxyacetophenone core can be linked to an N-alkylated thiotetrazole through a methylene (B1212753) spacer of varying lengths. acgpubs.orgresearchgate.net The synthesis may begin with the appropriate 2'-hydroxyacetophenone, which is then subjected to a series of reactions to introduce the tetrazole-containing side chain. acgpubs.orgresearchgate.net These hybrid compounds have shown promising antimicrobial activities. acgpubs.orgresearchgate.net

Hydroxyacetophenone MoietyHeterocyclic MoietyLinkerProductReference
2'-hydroxyacetophenoneN-alkylated thiotetrazoleMethylene spacersHydroxyacetophenone-tetrazole hybrids acgpubs.orgresearchgate.net
2′-hydroxyacetophenonesN-alkylated thiotetrazolesMethylene spacers of various lengths2′-hydroxyacetophenones coupled to N-alkylated thiotetrazoles researchgate.net

Derivatization to Form Coumarin Scaffolds (e.g., 4-Hydroxycoumarin)

Hydroxyacetophenones serve as valuable precursors for the synthesis of coumarins, a class of benzopyrones. Specifically, 2'-hydroxyacetophenone can be converted into 4-hydroxycoumarin through various synthetic routes. sciepub.com

One common method is the Claisen condensation of 2'-hydroxyacetophenone with diethyl carbonate in the presence of a strong base like sodium hydride in a suitable solvent such as toluene. nih.gov This reaction involves the acylation of the acetophenone followed by an intramolecular cyclization to form the 4-hydroxycoumarin ring system. tandfonline.com An improved one-pot synthesis involves reacting 2-hydroxyacetophenone with an acylating agent like dimethyl carbonate or diethyl carbonate in the presence of sodium hydride in anhydrous toluene. tandfonline.com This method is amenable to large-scale synthesis and provides good yields of the desired 4-hydroxycoumarin derivatives. tandfonline.com

Advanced Spectroscopic and Diffraction Based Structural Characterization of 4 Ethoxy 2 Hydroxyacetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a powerful tool for determining the precise arrangement of atoms within a molecule. Through the analysis of one- and two-dimensional NMR spectra, the proton and carbon environments, as well as their connectivity, can be established.

One-dimensional NMR techniques, including ¹H and ¹³C NMR, offer detailed insights into the chemical environments of the hydrogen and carbon atoms, respectively. The chemical shifts observed in these spectra are indicative of the electronic shielding around each nucleus, providing crucial information for structural assignment.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 4'-Ethoxy-2-hydroxyacetophenone displays distinct signals corresponding to each unique proton in the molecule. The ethoxy group gives rise to a triplet and a quartet, characteristic of an ethyl group. The aromatic protons appear as distinct signals in the downfield region, and the acetyl methyl protons resonate as a singlet. A key feature is the downfield signal of the hydroxyl proton, which is often broad and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy:

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Acetyl (CH₃)~2.5-2.6~26-27
Ethoxy (CH₂CH₃)Triplet ~1.4, Quartet ~4.0~14-15 (CH₃), ~63-64 (CH₂)
Aromatic Protons~6.4-7.7~101-165
Hydroxyl (OH)~12.3-
Carbonyl (C=O)-~203-205

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used for the analysis.

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignment by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would show a cross-peak between the methylene (B1212753) and methyl protons of the ethoxy group, confirming their connectivity. It would also reveal correlations between adjacent aromatic protons, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, providing definitive C-H assignments. youtube.com For instance, the singlet of the acetyl methyl protons would correlate with the corresponding methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. youtube.com For example, correlations would be observed between the acetyl methyl protons and the carbonyl carbon, as well as the adjacent aromatic carbon. The aromatic protons would show correlations to various carbons in the ring, and the ethoxy protons would correlate with the carbon to which the ethoxy group is attached.

These 2D NMR techniques, when used in conjunction, provide a comprehensive and unambiguous structural elucidation of this compound, allowing for the clear distinction from its isomers and analogs.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. uni.lu This precision allows for the determination of the elemental formula of the compound. For this compound, with a molecular formula of C₁₀H₁₂O₃, the expected monoisotopic mass is approximately 180.0786 g/mol . uni.lusigmaaldrich.com HRMS analysis would confirm this precise mass, thereby verifying the elemental composition and ruling out other potential formulas with the same nominal mass.

Technique Information Obtained Expected Value for C₁₀H₁₂O₃
HRMSPrecise Molecular Mass~180.0786 Da uni.lu
HRMSElemental CompositionC₁₀H₁₂O₃

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govnih.gov In the context of this compound, GC-MS serves two primary purposes:

Purity Assessment: A GC analysis of a sample of this compound will produce a chromatogram. A pure sample will ideally show a single major peak corresponding to the compound. The presence of additional peaks would indicate impurities, and the area under each peak is proportional to the amount of that component present.

Identification of Reaction Components: The mass spectrometer detector in a GC-MS system records a mass spectrum for each component as it elutes from the GC column. The fragmentation pattern observed in the mass spectrum is a molecular fingerprint that can be used to identify the compound by comparing it to a library of known spectra. This is particularly useful for identifying starting materials, byproducts, or degradation products in a reaction mixture where this compound is either a reactant or a product. Common fragments for this molecule would likely arise from the loss of the ethyl group, the acetyl group, or cleavage of the ether bond.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. nist.gov Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification. chemicalbook.com The IR spectrum of this compound would be expected to show the following key absorption bands:

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Hydroxyl (-OH)O-H stretch (broad)~3200-3600
Carbonyl (C=O)C=O stretch~1650-1680
Aromatic RingC=C stretch~1450-1600
Ether (C-O-C)C-O stretch~1050-1250
Alkyl (C-H)C-H stretch~2850-3000

The broadness of the hydroxyl peak is often indicative of hydrogen bonding. The position of the carbonyl stretch can provide clues about conjugation within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. nist.gov The wavelengths of maximum absorption (λmax) are characteristic of the electronic structure of the molecule, particularly the conjugated systems. researchgate.netomicsonline.org For this compound, the presence of the substituted benzene (B151609) ring conjugated with the carbonyl group would give rise to distinct absorption bands in the UV region. The exact position of the λmax values can be influenced by the solvent polarity and the pH of the solution, especially due to the presence of the phenolic hydroxyl group. researchgate.net

Compound λmax (nm) Solvent
This compound~280 and ~320Methanol or Ethanol (B145695)

Note: The λmax values are approximate and can shift based on the specific solvent and its polarity.

Vibrational Spectroscopy for Characteristic Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups.

The FT-IR and FT-Raman spectra of this compound are expected to reveal characteristic bands corresponding to its hydroxyl, carbonyl, and ethoxy groups, as well as the aromatic ring. By analogy with other hydroxyacetophenone derivatives, a broad absorption band for the hydroxyl (-OH) stretching vibration is anticipated in the FT-IR spectrum, likely in the region of 3100-3400 cm⁻¹. This broadening would be indicative of strong intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl oxygen.

The carbonyl (C=O) stretching vibration is a strong and sharp band in both FT-IR and Raman spectra and is expected to appear at a lower wavenumber than for a typical ketone (around 1650 cm⁻¹) due to the electron-donating effect of the hydroxyl group and the intramolecular hydrogen bond. Aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethoxy group would appear in the 2850-3000 cm⁻¹ region.

The conformational analysis of this compound would likely show a planar conformation of the acetophenone (B1666503) moiety, stabilized by the intramolecular hydrogen bond. The ethoxy group may exhibit some conformational flexibility. Computational studies on related molecules, such as 5-chloro-2-hydroxy acetophenone, have been used to support vibrational assignments and predict molecular geometries. ijrte.org

Table 1: Expected Vibrational Frequencies for this compound Data presented are typical ranges and values based on analogous compounds.

Functional GroupExpected FT-IR Frequency (cm⁻¹)Expected FT-Raman SignalVibrational Assignment
O-H (intramolecularly bonded)~3100-3400 (broad)WeakStretching
C-H (aromatic)~3000-3100StrongStretching
C-H (aliphatic, -CH2CH3)~2850-2980ModerateStretching
C=O (conjugated & H-bonded)~1650ModerateStretching
C=C (aromatic)~1580-1610StrongStretching
C-O (ethoxy & phenol)~1200-1300ModerateStretching

Electronic Spectroscopy for Elucidating Conjugation Effects and Electronic Transitions

Electronic spectroscopy, primarily UV-Vis spectroscopy, is used to study the electronic transitions within a molecule and is particularly sensitive to conjugated systems.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. Due to the extended conjugation involving the benzene ring, the carbonyl group, and the electron-donating hydroxyl and ethoxy groups, the π → π* transitions are expected to be the most prominent.

By analogy with 4'-hydroxyacetophenone (B195518) and 2'-hydroxyacetophenone (B8834), strong absorption bands are anticipated. For instance, p-hydroxyacetophenone exhibits absorption maxima that can be influenced by pH. conicet.gov.ar The presence of the ethoxy group at the 4'-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to 2'-hydroxyacetophenone, due to its electron-donating nature which further extends the conjugation.

The electronic transitions can be further understood through computational methods, which can calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is related to the wavelength of maximum absorption and provides insight into the electronic properties of the molecule.

Table 2: Expected Electronic Transitions for this compound Data presented are estimations based on related structures.

TransitionExpected Wavelength Range (nm)Description
π → π~250-280Associated with the benzene ring and carbonyl group.
π → π~320-360Red-shifted band due to extended conjugation with -OH and -OC2H5 groups.
n → π*~380-420Weaker transition involving non-bonding electrons of the carbonyl oxygen.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Molecular Structure and Crystal Packing Determination

Powder X-ray Diffractometry for Crystalline Phase Analysis and Polymorphism Studies

Powder X-ray diffractometry (PXRD) is a technique used to identify the crystalline phases present in a bulk sample and to study polymorphism. The PXRD pattern of a crystalline solid is unique and can be used as a fingerprint for identification.

For this compound, a PXRD analysis would confirm the crystallinity of a synthesized batch. The resulting diffractogram would show a series of peaks at specific 2θ angles, which could be indexed to determine the unit cell parameters. A comparison of the experimental powder pattern with a pattern simulated from single-crystal XRD data (if available) would confirm the phase purity of the bulk sample.

Furthermore, PXRD is the primary tool for investigating polymorphism, which is the existence of multiple crystalline forms of the same compound. Different polymorphs would exhibit distinct PXRD patterns.

Computational Chemistry and Theoretical Investigations of 4 Ethoxy 2 Hydroxyacetophenone

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of molecules, from which a wide array of properties can be derived. The hybrid B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for this purpose, often paired with basis sets like 6-311++G(2d,p) to achieve reliable results .

A fundamental step in any computational analysis is geometry optimization, where the molecule's lowest-energy three-dimensional structure is determined . For 4'-Ethoxy-2-hydroxyacetophenone, this process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Once the optimized structure is obtained, its electronic properties can be analyzed in detail. A critical aspect of this is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) irjweb.com. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons schrodinger.com. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation irjweb.comschrodinger.com. A smaller gap generally implies higher reactivity irjweb.com.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, providing further insights into the molecule's behavior.

Quantum Chemical DescriptorFormulaDescription
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and the energy of the lowest electronic excitation schrodinger.com.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution or charge transfer irjweb.com.
Chemical Softness (S) 1 / (2η)The reciprocal of hardness, indicating the molecule's polarizability irjweb.com.
Electronegativity (χ) -(EHOMO + ELUMO) / 2Represents the molecule's power to attract electrons irjweb.com.
Electrophilicity Index (ω) χ2 / (2η)Quantifies the energy lowering of a molecule when it accepts electrons irjweb.com.

Furthermore, the analysis of charge distribution is essential for understanding molecular interactions. This can be achieved through methods like Mulliken charge analysis or by visualizing the Molecular Electrostatic Potential (MEP) surface karazin.uaresearchgate.net. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of chemical reactions researchgate.net.

The presence of a hydroxyl group ortho to an acetyl group in this compound allows for the possibility of keto-enol tautomerism. This process involves an intramolecular proton transfer between the hydroxyl oxygen and the carbonyl oxygen. DFT calculations are a powerful tool for investigating such tautomeric equilibria researchgate.net.

Computational studies can determine the geometries and relative energies of both the keto and enol tautomers to predict which form is more stable researchgate.net. For the closely related compound 2-hydroxyacetophenone (B1195853), studies have shown that the enolic form is the most stable tautomer nih.gov. The energy profile for the interconversion can be mapped by locating the transition state (TS) structure that connects the two forms. This is typically achieved by optimizing a guessed structure of the transition state and confirming its identity by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate researchgate.netorientjchem.org. The energy difference between the stable tautomer and the transition state defines the activation energy barrier for the tautomerization process orientjchem.org. Such calculations can also be performed in different solvents using implicit solvation models like the Polarizable Continuum Model (PCM) to assess the influence of the medium on the tautomeric equilibrium researchgate.net.

DFT calculations are highly effective in predicting the vibrational and electronic spectra of molecules. Theoretical vibrational spectra (Infrared and Raman) can be computed by calculating the second derivatives of the energy with respect to atomic positions. The resulting harmonic vibrational frequencies and intensities, when properly scaled to account for anharmonicity and other systematic errors, typically show excellent agreement with experimental Fourier-transform infrared (FTIR) and FT-Raman spectra nih.gov. This allows for a confident and detailed assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes nih.govnih.gov.

Vibrational ModeTypical Wavenumber Range (cm-1)Description of Motion
O-H Stretch 3200-3600Stretching of the hydroxyl group bond.
C-H Stretch (Aromatic) 3000-3100Stretching of the carbon-hydrogen bonds on the benzene (B151609) ring.
C-H Stretch (Aliphatic) 2850-3000Stretching of C-H bonds in the ethoxy and methyl groups.
C=O Stretch 1650-1700Stretching of the carbonyl double bond in the acetyl group.
C=C Stretch (Aromatic) 1450-1600In-plane stretching of the carbon-carbon bonds within the benzene ring researchgate.net.
C-O Stretch 1200-1300Stretching of the ether (ethoxy) and phenol (B47542) carbon-oxygen bonds.

Electronic spectra, specifically UV-Visible absorption spectra, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths, which relate to the intensity of the absorption bands nih.gov. These theoretical calculations help in interpreting experimental spectra by identifying the specific molecular orbitals involved in the electronic transitions, such as n→π* or π→π* transitions nih.gov.

Advanced Quantum Chemical Modeling

While DFT is a versatile and widely used method, other quantum chemical models offer either higher accuracy or greater computational speed, making them suitable for specific applications.

The term ab initio, meaning "from the beginning," refers to methods that are derived directly from theoretical principles without the inclusion of experimental data or empirical parameterization. These methods are based on the Hartree-Fock (HF) approximation, which provides a foundational description of the electronic structure. To achieve higher accuracy, electron correlation effects, which are neglected in the HF method, must be included. This is done through post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. While computationally much more demanding than DFT, these methods are often used as benchmarks to obtain highly accurate energies and molecular properties for smaller systems.

Semi-empirical quantum chemistry methods are also based on the Hartree-Fock formalism but introduce numerous approximations and use parameters derived from experimental data to simplify the calculations wikipedia.org. Methods like CNDO, INDO, and ZINDO fall into this category wikipedia.org. The primary advantage of semi-empirical methods is their computational speed, which is significantly faster than ab initio or DFT methods wikipedia.org. This speed makes them particularly useful for treating very large molecules or for performing tasks that require a vast number of calculations, such as extensive conformational analysis. For a molecule like this compound, semi-empirical methods can be employed to rapidly screen different conformations arising from the rotation of the ethoxy and acetyl groups to identify low-energy structures that can then be subjected to more accurate DFT or ab initio calculations. They are also valuable for studying the effects of different substituents on a molecular scaffold, as trends in electronic properties can often be captured efficiently across a series of related compounds.

Analysis of Intermolecular Interactions

The arrangement of molecules in the solid state is governed by a complex network of non-covalent interactions. Computational methods are invaluable for dissecting these interactions, providing insights into crystal packing and polymorphism.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. The Hirshfeld surface is defined as the region where the contribution of the promolecule's electron density to the total electron density is exactly 0.5.

By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze the nature and extent of different intermolecular contacts. The dnorm surface highlights regions of significant intermolecular interactions, with red spots indicating contacts shorter than the van der Waals radii (stronger interactions), white areas representing contacts at the van der Waals separation, and blue regions indicating longer contacts (weaker interactions).

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots display the distribution of distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. The percentage contribution of different types of contacts can be calculated, offering a comprehensive picture of the crystal packing. For a molecule like this compound, one would expect significant contributions from H···H, C···H/H···C, and O···H/H···O contacts, which are characteristic of organic molecules with aromatic rings, alkyl chains, and polar functional groups. In studies of related acetophenone (B1666503) derivatives, H···H interactions often comprise the largest percentage of the Hirshfeld surface, reflecting the abundance of hydrogen atoms on the molecular periphery. researchgate.net

Table 1: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Structurally Related Aromatic Compounds.

Intermolecular ContactTypical Percentage Contribution (%)
H···H40 - 55
C···H / H···C15 - 30
O···H / H···O10 - 25
C···C2 - 8
N···H / H···N1 - 5
S···H / H···S5 - 20

Note: This table is illustrative and based on data from various substituted aromatic compounds to provide a general understanding. Specific values for this compound would require a dedicated crystallographic and computational study.

Beyond the general quantification of contacts, computational analysis allows for the detailed investigation of specific, weaker intermolecular interactions that play a crucial role in the stability of the crystal structure. For aromatic compounds like this compound, C-H…π and π-stacking interactions are of particular importance.

C-H…π Interactions: These are a type of hydrogen bond where a C-H group acts as the hydrogen bond donor and a π-system (the aromatic ring) acts as the acceptor. In the solid state of this compound, the C-H bonds of the ethoxy group or the acetyl group could interact with the π-electron cloud of the benzene ring of a neighboring molecule. These interactions are typically identified by their characteristic geometries, with the hydrogen atom pointing towards the centroid of the aromatic ring at a distance shorter than the sum of their van der Waals radii. Computational studies on other o-hydroxyacetophenone derivatives have demonstrated the role of C-H…π interactions in forming supramolecular assemblies. researchgate.net

π-Stacking Interactions: These interactions occur between aromatic rings and are a result of a combination of electrostatic and van der Waals forces. nih.gov They are highly directional and can be broadly categorized into face-to-face and edge-to-face arrangements. In the case of this compound, the substituted benzene rings of adjacent molecules could engage in π-stacking. The presence of substituents on the ring influences the electron distribution and, consequently, the geometry of the π-stacking. Offset or parallel-displaced stacking is often favored over a perfect face-to-face arrangement to minimize electrostatic repulsion. The centroid-to-centroid distance between stacked rings is a key parameter used to characterize these interactions, typically falling in the range of 3.3 to 3.8 Å.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR is a computational methodology that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models are highly valuable for predicting the properties of new or uncharacterized compounds without the need for experimental measurements.

The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, a wide array of descriptors could be computed, falling into several categories:

Constitutional Descriptors: These are the simplest descriptors and are derived directly from the molecular formula, such as molecular weight, atom counts, and ring counts.

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area, volume, and shape indices.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule. Examples include dipole moment, frontier molecular orbital energies (HOMO and LUMO), and atomic charges.

The selection of relevant descriptors is a critical step in building a robust QSPR model. Techniques such as genetic algorithms or multiple linear regression are often employed to identify the subset of descriptors that best correlates with the property of interest.

Table 2: Examples of Computational Descriptors and Their Relevance for Predicting Properties of Phenolic and Ketonic Compounds.

Descriptor CategoryExample DescriptorPredicted PropertyRelevance
ConstitutionalNumber of Hydroxyl GroupsAntioxidant ActivityThe number of -OH groups is often directly correlated with radical scavenging potential in phenolic compounds. nih.gov
TopologicalWiener IndexBoiling PointReflects molecular branching and compactness, which influence intermolecular forces.
GeometricalMolecular Surface AreaSolubilityDescribes the extent of interaction between the solute and solvent molecules.
Quantum-ChemicalLUMO EnergyReactivity towards NucleophilesA lower LUMO energy indicates a higher susceptibility to nucleophilic attack at the carbonyl carbon.
Quantum-ChemicalBond Dissociation Enthalpy (BDE) of O-H bondAntioxidant ActivityA lower BDE for the phenolic hydroxyl group suggests easier hydrogen atom donation to scavenge free radicals.

Once a set of relevant descriptors is established, a mathematical model is developed to correlate these descriptors with a specific property. For this compound, QSPR models could be developed to predict its reactivity and stability.

Reactivity: The reactivity of this compound is largely determined by its functional groups: the phenolic hydroxyl, the carbonyl group, and the aromatic ring. QSPR models can be used to predict various aspects of its reactivity:

Acidity (pKa): The acidity of the phenolic hydroxyl group can be predicted using descriptors that quantify the electronic effects of the ethoxy and acetyl substituents. Electron-withdrawing groups generally increase acidity. QSPR models for the pKa of ketones have been successfully developed using descriptors related to charge distribution and electrostatic potential. researchgate.net

Susceptibility to Electrophilic/Nucleophilic Attack: Descriptors such as atomic charges and frontier molecular orbital energies can predict the most likely sites for electrophilic aromatic substitution or nucleophilic addition to the carbonyl group.

Antioxidant Activity: For phenolic compounds, QSPR models are frequently used to predict their ability to scavenge free radicals. Descriptors like the O-H bond dissociation enthalpy, ionization potential, and the number and position of hydroxyl groups are crucial in these models. nih.gov

Coordination Chemistry and Metal Complex Formation with 4 Ethoxy 2 Hydroxyacetophenone Derivatives

Ligand Design and Synthesis Utilizing Hydroxyacetophenone Scaffolds

The 2'-hydroxyacetophenone (B8834) framework serves as a valuable building block for the synthesis of various chelating ligands. Its inherent structural features, including a hydroxyl group ortho to an acetyl group, provide a bidentate O,O-donor set that can coordinate to metal ions. By chemically modifying this basic structure, researchers can design and synthesize a wide range of ligands with tailored properties.

Development of Schiff Base Ligands Derived from 2'-Hydroxyacetophenone

Schiff base ligands, formed through the condensation reaction of a primary amine with an aldehyde or ketone, are among the most widely studied classes of ligands in coordination chemistry. arpgweb.com The reaction of 2'-hydroxyacetophenone with various amines leads to the formation of Schiff base ligands that can act as multidentate chelating agents. orientjchem.org

For instance, the condensation of 2-hydroxyacetophenone (B1195853) with diamines such as (1R,2R)-(-)-1,2-diaminocyclohexane, (1S,2S)-(-)-1,2-diphenylethylenediamine, or R-(+)-2,2'-diamino-1,1'-binaphthalene yields optically active Schiff base ligands. mdpi.com The synthesis typically involves refluxing the reactants in a suitable solvent like absolute ethanol (B145695) or toluene. mdpi.com In some cases, a dehydrating agent like activated alkaline aluminum oxide is employed to drive the reaction to completion. mdpi.com The resulting Schiff base ligands are characterized by the presence of a C=N (imine) stretching band in their infrared (IR) spectra and the absence of N-H stretching bands, confirming the condensation of the primary amino groups. mdpi.com

These Schiff base ligands can then be used to form complexes with various transition metal ions, including Cu(II), Ni(II), Co(II), and Zn(II). orientjchem.orgumyu.edu.ng The coordination often involves the phenolic oxygen and the imine nitrogen, leading to the formation of stable chelate rings. researchgate.net Mixed ligand complexes can also be synthesized by incorporating other ligands, such as salicylaldehyde (B1680747) or acetylacetone, into the coordination sphere of the metal ion. orientjchem.org

Synthesis of Other Chelating Ligands (e.g., Dithiocarbazate Ligands) Incorporating Acetophenone (B1666503) Moieties

Beyond Schiff bases, the acetophenone moiety can be incorporated into other types of chelating ligands, such as dithiocarbazates. Dithiocarbazate ligands are known for their strong chelating ability and have been extensively used in coordination chemistry. nih.gov

The synthesis of dithiocarbazate Schiff base ligands often starts with the preparation of a dithiocarbazate derivative, such as S-benzyl-dithiocarbazate, which is then reacted with a substituted acetophenone. nih.gov These ligands can coordinate to metal ions through the sulfur atoms and the imine nitrogen, acting as bidentate or tridentate chelating agents. nih.gov The resulting metal complexes have shown a range of interesting properties and potential applications. researchgate.net

Another class of ligands derived from 2-hydroxyacetophenone includes acylhydrazones. These are synthesized by reacting 2-hydroxyacetophenone with hydrazides. nih.gov For example, the reaction with 4-hydroxybenzoic acid hydrazone yields a ligand that can coordinate to Cu(II) ions through the deprotonated hydroxyl group, the azomethine nitrogen, and the oxygen from the hydrazide moiety. researchgate.net

Characterization of Novel Metal Complexes

A comprehensive understanding of the structure and bonding in newly synthesized metal complexes is crucial for elucidating their properties and potential applications. A variety of spectroscopic and analytical techniques are employed for this purpose.

Spectroscopic Signatures of Complexation (e.g., Shifts in UV-Vis, IR, NMR, EPR)

The formation of a metal complex is invariably accompanied by changes in the spectroscopic properties of the ligand. These changes provide valuable information about the coordination environment of the metal ion.

Infrared (IR) Spectroscopy: In the IR spectra of Schiff base complexes derived from 2-hydroxyacetophenone, a key indicator of coordination is the shift in the ν(C=N) (imine) stretching frequency. umyu.edu.ng This shift to either higher or lower wavenumbers compared to the free ligand suggests the involvement of the imine nitrogen in coordination to the metal center. umyu.edu.ng Additionally, the disappearance of the phenolic ν(O-H) band and the appearance of a new band corresponding to the ν(M-O) bond confirm the deprotonation and coordination of the hydroxyl group. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide insights into their geometry. For instance, the UV-Vis spectra of copper(II) complexes often exhibit d-d transitions and charge transfer bands. Shifts in the absorption bands of the ligand upon complexation indicate the participation of the chromophoric groups in coordination. researchgate.net For example, metal-to-ligand charge transfer (MLCT) bands can be observed in the visible region for certain iron(II) complexes. nsf.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic metal complexes in solution. mdpi.com The chemical shifts of the protons and carbons in the vicinity of the coordination sites are affected by complexation. For instance, the disappearance of the phenolic -OH proton signal in the ¹H NMR spectrum confirms its deprotonation and coordination.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is particularly useful for studying paramagnetic metal complexes, such as those of copper(II). researchgate.net The EPR spectra can provide information about the electronic ground state and the geometry of the complex. For example, an axial spectrum with g|| > g⊥ > ge is indicative of a distorted octahedral or square pyramidal geometry and suggests that the unpaired electron resides in the d(x²-y²) orbital. researchgate.net

Structural Elucidation of Coordination Compounds via Single-Crystal X-ray Diffraction

For example, single-crystal X-ray diffraction studies on a copper(II) complex with a ligand derived from 2-hydroxyacetophenone and 4-hydroxybenzoic acid hydrazone revealed a square pyramidal geometry around the copper ion. researchgate.net Similarly, the structures of various other coordination polymers and discrete molecular complexes have been unequivocally established using this powerful analytical tool. mdpi.com The structural information obtained from X-ray diffraction is invaluable for understanding the structure-property relationships of these novel materials. rsc.org

Complex Metal Ion Ligand Coordination Geometry Key Bond Distances/Angles Reference
[CuL(phen)]Cu(II)2-hydroxyacetophenone 4-hydroxybenzoic acid hydrazone, 1,10-phenanthrolineSquare pyramidalNot specified researchgate.net
[Ag(4BP)(SCN)]nAg(I)4-benzoyl pyridine (B92270), ThiocyanateDistorted tetrahedralNot specified mdpi.com
{(4BPH)+[Ag(SCN)2]−}nAg(I)4-benzoyl pyridine (protonated), ThiocyanateDistorted tetrahedralNot specified mdpi.com

Mechanistic Studies of Metal-Ligand Interactions

Understanding the mechanistic details of metal-ligand interactions is fundamental to controlling the properties and reactivity of coordination compounds. These studies delve into the electronic and structural changes that occur upon complexation and can provide insights into reaction pathways and catalytic cycles.

The interaction between a metal ion and a redox-active ligand can lead to complex electronic structures where the formal oxidation states of the metal and ligand may not be straightforward. frontiersin.org In such cases, the ligand is considered "non-innocent." frontiersin.org Computational methods, such as Density Functional Theory (DFT), are often employed to probe the electronic structure and bonding in these systems. acs.orgmdpi.com

For instance, studies on iron complexes with ligands derived from 2-hydroxyacetophenone have utilized DFT calculations to analyze the frontier molecular orbitals and interpret the electronic spectra. nsf.gov These calculations can help to identify the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT) bands. nsf.gov

Exploration of Chelation Theory and Factors Affecting Complex Stability

The formation and stability of metal complexes with 4'-ethoxy-2-hydroxyacetophenone and its derivatives are governed by the principles of chelation theory. The ligand, possessing a hydroxyl group ortho to a carbonyl group, can act as a bidentate chelating agent upon deprotonation of the phenolic hydroxyl group, forming a stable six-membered ring with a metal ion. The stability of these complexes is influenced by a confluence of factors related to both the metal ion and the ligand itself.

Key factors influencing the stability of these metal complexes include:

Nature of the Metal Ion: The charge and size of the central metal ion are paramount. A higher positive charge and smaller ionic radius on the metal ion generally lead to the formation of more stable complexes due to a stronger electrostatic attraction with the ligand. The Irving-Williams series, which orders the stability of divalent metal ion complexes (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), is often observed in complexes with ligands containing oxygen and nitrogen donor atoms.

Ligand Properties: The basicity of the ligand is a crucial determinant of complex stability. More basic ligands are better electron donors, forming more stable coordinate bonds with the metal ion. The presence of the ethoxy group at the 4'-position of the acetophenone can subtly influence the basicity of the phenolic oxygen compared to the unsubstituted 2'-hydroxyacetophenone.

Steric Factors: Steric hindrance from bulky substituents on the ligand can affect the approach of the ligand to the metal ion and influence the geometry and stability of the resulting complex.

Potentiometric and thermodynamic studies on Schiff base derivatives of hydroxyacetophenones provide valuable quantitative data on complex stability. For instance, studies on N,N'-bis(4-hydroxyacetophenone)ethylenediamine (a related Schiff base) and its complexes with various transition metal ions have determined their stability constants and thermodynamic parameters. These studies reveal that the stability of the formed complexes generally follows the Irving-Williams order. The thermodynamic data, including Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) changes, offer deeper insights into the spontaneity and driving forces of the complexation reactions. A negative ΔG indicates a spontaneous reaction, while the signs and magnitudes of ΔH and ΔS reveal whether the complex formation is enthalpy-driven (exothermic) or entropy-driven. For many of these complexes, the stability is found to be largely driven by positive entropy changes, underscoring the importance of the chelate effect.

Below is a table summarizing the stability constants and thermodynamic parameters for metal complexes of a Schiff base ligand derived from a hydroxyacetophenone, illustrating the relative stabilities.

Metal IonLog K₁-ΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)
Cu²⁺13.577.08.5287
Ni²⁺10.258.26.8218
Co²⁺9.855.96.5210
Fe³⁺14.180.59.2301
Mn²⁺8.548.55.1180

Note: Data is illustrative and based on studies of related hydroxyacetophenone Schiff base complexes. K₁ represents the first stepwise stability constant. Thermodynamic parameters are calculated at a standard temperature.

Investigation of Redox Behavior and Ligand-Exchange Processes in Metal Complexes

The metal complexes of this compound and its derivatives, particularly Schiff bases, can exhibit interesting redox properties and participate in ligand-exchange reactions.

Redox Behavior:

The redox behavior of these complexes is often centered on the metal ion, which can exist in multiple oxidation states. The ligand environment provided by the this compound derivative can significantly influence the redox potential of the Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺ couple. The electron-donating or -withdrawing nature of substituents on the ligand can modulate the electron density at the metal center, thereby making it easier or harder to oxidize or reduce.

Cyclic voltammetry is a common technique used to study the redox properties of these complexes. The resulting voltammograms can reveal the formal reduction potentials, the reversibility of the redox processes, and the stability of the different oxidation states of the complex. For instance, many Schiff base complexes of 2'-hydroxyacetophenone derivatives have been shown to exhibit quasi-reversible or irreversible redox waves, indicating that the electron transfer process may be coupled with structural changes in the complex. The presence of redox-active metal centers like copper or iron in these complexes makes them potential candidates for applications in catalysis and as models for biological redox systems.

Ligand-Exchange Processes:

Ligand-exchange reactions involve the substitution of one or more ligands in the coordination sphere of the metal ion by other ligands. The kinetics and mechanism of these reactions are of fundamental importance in understanding the reactivity of coordination compounds. The lability of a complex refers to the ease with which its ligands can be replaced.

The rate of ligand exchange can be influenced by several factors:

The nature of the metal ion: Different metal ions have inherently different ligand exchange rates.

The nature of the entering and leaving ligands: The nucleophilicity of the entering ligand and the strength of the bond to the leaving ligand play crucial roles.

The solvent: The coordinating ability of the solvent can affect the reaction mechanism.

For complexes of this compound derivatives, ligand-exchange studies can provide insights into their stability and potential reaction pathways. For example, the displacement of the chelating ligand by a stronger chelating agent or by a high concentration of a monodentate ligand can be monitored spectroscopically or by other analytical techniques to determine the rate constants for the exchange process. The mechanisms of ligand exchange are typically classified as associative (A), dissociative (D), or interchange (I), depending on the nature of the transition state. Understanding these kinetic parameters is crucial for designing complexes with specific reactivity for applications such as catalysis or as sensors.

Advanced Applications of 4 Ethoxy 2 Hydroxyacetophenone in Materials Science and Photochemistry

Utilization as Precursors for Polymer Modifiers and Catalytic Initiators

4'-Ethoxy-2-hydroxyacetophenone serves as a foundational building block for complex macromolecules that can modify polymers or initiate their controlled synthesis. The presence of the hydroxyl and carbonyl groups allows for straightforward chemical transformations into ligands and initiators with tailored properties.

The controlled polymerization of cyclic esters, such as lactide, is critical for producing biodegradable polyesters with specific molecular weights and narrow polydispersity, essential for medical and environmental applications. The design of effective initiators is key to achieving this control. 2'-Hydroxyacetophenone (B8834) and its derivatives, like this compound, are utilized as starting materials in the synthesis of Schiff's base aluminum alkoxide initiators. lookchem.com

The synthesis process begins with the condensation reaction between a hydroxyacetophenone derivative and an amine to form a Schiff base (or azomethine). scholarsresearchlibrary.comresearchgate.net This reaction creates a compound containing a characteristic -C=N- group, which can act as a ligand. scholarsresearchlibrary.com These Schiff base ligands are then reacted with an aluminum alkyl compound to form the corresponding aluminum alkoxide initiator. koreascience.kr

Research has shown that Schiff's base Al-alkoxide initiators are effective in facilitating the controlled ring-opening polymerization of DL-lactide. lookchem.com The structure of the Schiff base ligand, influenced by the substituents on the original hydroxyacetophenone, can modulate the electronic and steric environment of the aluminum center, thereby fine-tuning its catalytic activity and the properties of the resulting polymer. Controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, rely on suppressing unwanted chain termination, a goal that can be achieved with such well-designed initiators. nih.gov

Table 1: Example of a Schiff Base Synthesis from an Acetophenone (B1666503) Derivative

ReactantsSolventCatalystConditionsProduct Type
6-amino Indazole, 4-amino acetophenoneEthanol (B145695)Glacial Acetic AcidReflux for 5-6 hoursAzomethine/Schiff Base

This table is illustrative, based on a reported synthesis of a Schiff base from an acetophenone derivative. scholarsresearchlibrary.com

Polymers are susceptible to degradation from exposure to ultraviolet (UV) radiation, leading to undesirable changes like discoloration, brittleness, and loss of physical properties. specialchem.com To counteract this, UV stabilizers are incorporated into the polymer matrix. songwon.com this compound belongs to the 2-hydroxybenzophenone (B104022) class of UV absorbers, which are known for their ability to protect polymers. googleapis.com

The primary mechanism of protection involves the UV absorber molecule absorbing harmful UV radiation and dissipating the energy as harmless heat through a rapid and reversible intramolecular proton transfer from the ortho-hydroxyl group to the carbonyl oxygen. mpi.eu This process occurs from an excited state and allows the molecule to return to its ground state without undergoing degradation or generating free radicals that could harm the polymer. songwon.commpi.eu

The molecular design of these UV absorbers is crucial for their performance. amanote.comresearchgate.net The substitution pattern on the aromatic rings influences the absorption spectrum and photostability. The ethoxy group in this compound can enhance compatibility with certain polymer matrices and subtly modify the electronic properties and UV absorption range. These stabilizers can be physically blended into the polymer or chemically bound to the polymer backbone to prevent migration and ensure long-term protection. googleapis.com They are critical in applications such as automotive coatings, architectural paints, and plastics to enhance durability and lifespan. specialchem.com

Table 2: Common Classes of UV Stabilizers for Polymers

Stabilizer ClassMechanism of ActionPrimary Function
UV Absorbers (e.g., Benzophenones, Benzotriazoles) Absorb UV radiation and dissipate it as heat. elixance.comPrevent UV light from reaching the polymer matrix.
Hindered Amine Light Stabilizers (HALS) Scavenge free radicals generated by photo-oxidation. songwon.comelixance.comInterfere with the chemical degradation cycle.
Quenchers (e.g., Organic Nickel Compounds) Deactivate excited states of the polymer.Transfer energy from the excited polymer.

Photophysical Investigations and Photochromic Behavior

The interaction of molecules like this compound with light is a subject of fundamental scientific interest, revealing pathways for energy dissipation and enabling the design of photoresponsive materials.

The effectiveness of 2-hydroxyacetophenone (B1195853) derivatives as UV stabilizers is rooted in their unique photophysical properties. Upon absorption of a UV photon, the molecule is promoted to an excited electronic state. For these molecules to function as stabilizers, they must have an efficient pathway to return to the ground state without undergoing photochemical reactions that lead to their destruction or the generation of reactive species.

The principal non-radiative deactivation pathway is an excited-state intramolecular proton transfer (ESIPT). In the ground state, the proton resides on the phenolic oxygen. In the excited state, the carbonyl oxygen becomes more basic, and the phenolic proton becomes more acidic, leading to a rapid transfer of the proton to the carbonyl group. This creates a transient keto-tautomer. This tautomer is unstable in its excited state and quickly returns to the ground state, releasing energy as heat, followed by a reverse proton transfer to regenerate the original molecule. Studies on related 2-hydroxyphenacyl compounds have identified that a short-lived triplet state can be involved, with intramolecular proton transfer representing a major deactivation channel. researchgate.net This efficient energy dissipation cycle is what makes these compounds excellent photostabilizers.

Photochromism is the reversible transformation of a chemical species between two forms, A and B, which have different absorption spectra, induced by electromagnetic radiation. upenn.edu While this compound itself is not typically cited as photochromic, its derivatives, particularly azines, can exhibit this behavior.

Acetophenone azines are symmetrical molecules synthesized by the condensation of two equivalents of an acetophenone derivative with one equivalent of hydrazine (B178648). ugm.ac.id The resulting R₂C=N-N=CR₂ structure contains C=N double bonds that can undergo reversible cis-trans (or E/Z) isomerization upon irradiation with light of a specific wavelength. upenn.edu This isomerization changes the geometry of the molecule, which in turn alters its electronic structure and, consequently, its absorption spectrum, leading to a visible color change. The process can often be reversed by irradiation with a different wavelength of light or by thermal relaxation. upenn.edu In some related systems, such as those involving azo/azine structures, photo-tautomerization between the azine and a hydrazone form can also be the basis for the photochromic effect. rsc.orgresearchgate.net The study of such phenomena in acetophenone azines opens possibilities for their use in molecular switches, optical data storage, and smart materials.

Q & A

Q. What are the recommended synthetic routes for 4'-Ethoxy-2-hydroxyacetophenone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or selective etherification. For example, introducing the ethoxy group via nucleophilic substitution on a precursor like 4-ethoxy-2-hydroxybenzaldehyde, followed by acetylation. Optimization includes:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation .
    AI-driven retrosynthesis tools (e.g., using Reaxys or PubChem data) can predict feasible routes and highlight yield-improving modifications .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethoxy at C4', acetyl at C2). Compare peaks to NIST-stored data for analogous acetophenones .
    • FT-IR : Validate hydroxyl (≈3200 cm⁻¹) and carbonyl (≈1680 cm⁻¹) groups .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out contaminants .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks during synthesis or weighing .
  • Storage : Inert atmosphere (N₂) and desiccants to prevent hydrolysis of the ethoxy group .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the electronic effect of the ethoxy group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The ethoxy group (-OCH₂CH₃) acts as an electron-donating group via resonance, activating the aromatic ring toward electrophilic substitution. This effect:

  • Enhances para/ortho-directing : Facilitates regioselective functionalization (e.g., Suzuki-Miyaura coupling at C6) .
  • Modulates redox properties : Cyclic voltammetry (CV) can quantify the electron-donating strength compared to analogs (e.g., 4'-fluoro derivatives) .
    Controlled experiments with substituent variations (e.g., replacing ethoxy with methoxy) clarify electronic contributions .

Q. What strategies resolve discrepancies in reported biological activities of this compound analogs?

Methodological Answer:

  • Meta-analysis : Compare datasets from PubChem, ChEMBL, or EPA DSSTox to identify outliers .
  • Structural validation : Re-synthesize disputed compounds and re-test bioactivity (e.g., antimicrobial assays) to confirm reproducibility .
  • Computational modeling : Molecular docking (AutoDock, Schrödinger) to assess binding affinity variations due to minor structural differences (e.g., ethoxy vs. methoxy) .

Q. How can researchers optimize solvent systems for large-scale crystallization of this compound?

Methodological Answer:

  • Solvent screening : Use ternary solvent systems (e.g., ethanol/water/acetone) to balance solubility and polarity .
  • Crystallography : Single-crystal X-ray diffraction to determine packing efficiency and ideal solvent interactions .
  • Process monitoring : In-line PAT (Process Analytical Technology) tools (e.g., FBRM) track crystal size distribution during scale-up .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Methodological Answer:

  • Hydrolysis studies :
    • Acidic conditions : Protonation of the carbonyl oxygen accelerates acetyl group hydrolysis. Monitor via ¹H NMR (disappearance of acetyl peak) .
    • Basic conditions : Deprotonation of the hydroxyl group destabilizes the ring, leading to ethoxy cleavage. Track pH-dependent degradation via LC-MS .
  • DFT calculations : Predict energy barriers for hydrolysis pathways using Gaussian or ORCA .

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